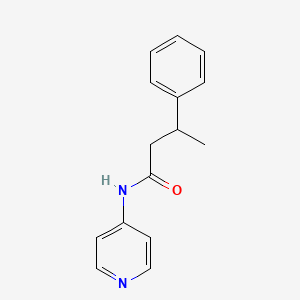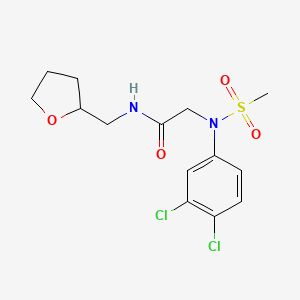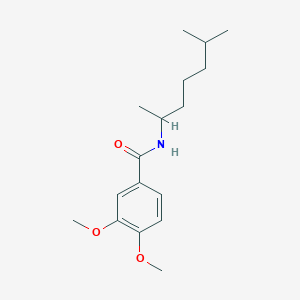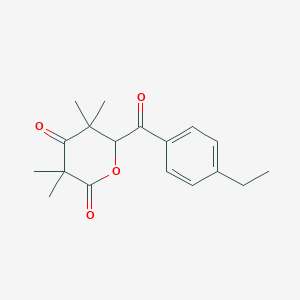![molecular formula C17H15F3N4O4 B3978504 N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3978504.png)
N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide
Descripción general
Descripción
N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide, also known as AG-1478, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity, which plays a crucial role in the regulation of cell growth, differentiation, and survival.
Mecanismo De Acción
N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide acts as a competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of EGFR and downstream signaling pathways. This results in the inhibition of cell proliferation, survival, and migration. N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide has been shown to be highly selective for EGFR, with little or no effect on other receptor tyrosine kinases.
Biochemical and Physiological Effects:
N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide has been shown to have a variety of biochemical and physiological effects. It inhibits the growth of cancer cells in vitro and in vivo, and has been shown to induce apoptosis in some cancer cell lines. N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in metastasis prevention. In addition, N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide has been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide is its high selectivity for EGFR, which allows for specific investigation of EGFR signaling pathways. N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide has also been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide is its relatively short half-life, which can limit its effectiveness in some experiments. In addition, N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide may not be effective in all cancer cell lines, and its efficacy may vary depending on the specific cancer type and stage.
Direcciones Futuras
There are several future directions for the use of N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide in scientific research. One potential application is in combination therapy with other cancer treatments, such as chemotherapy or radiation therapy. N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide has been shown to enhance the effectiveness of these treatments in some cancer cell lines, suggesting a potential role in improving cancer treatment outcomes. Another future direction is the investigation of EGFR signaling in non-cancerous cells, such as neurons and epithelial cells. Finally, further research is needed to optimize the use of N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide in vivo, including the development of more effective delivery methods and dosing regimens.
In conclusion, N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide is a potent and selective inhibitor of EGFR tyrosine kinase activity that has been widely used in scientific research. Its ability to inhibit cancer cell growth and migration, as well as its potential role in combination therapy, make it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanisms of action and optimize its use in vivo.
Aplicaciones Científicas De Investigación
N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide has been extensively used in scientific research to investigate the role of EGFR in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide has also been used to study the mechanisms of EGFR signaling and its downstream effects on cell proliferation, differentiation, and survival. In addition, N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide has been used to investigate the role of EGFR in non-cancerous cells, such as neurons and epithelial cells.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-nitro-4-(trifluoromethyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O4/c1-10(25)22-12-3-2-4-13(8-12)23-16(26)9-21-14-6-5-11(17(18,19)20)7-15(14)24(27)28/h2-8,21H,9H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKUOIKHYUYXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3978422.png)


![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B3978437.png)

![2-(1-adamantyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3978469.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3978477.png)

![N-(4-ethoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3978496.png)

![N-[2-(4-morpholinyl)-2-oxoethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B3978518.png)
![N-isopropyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B3978520.png)
![1-benzyl-5-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-tetrazole](/img/structure/B3978526.png)
![4-[5-(2-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3978542.png)